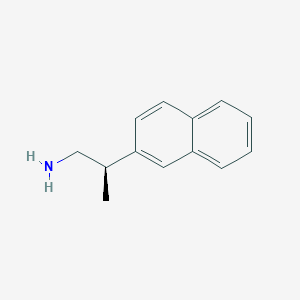

(2R)-2-Naphthalen-2-ylpropan-1-amine

Description

(2R)-2-Naphthalen-2-ylpropan-1-amine is a chiral amine featuring a naphthalene moiety at the second carbon of a three-carbon chain, with the (R)-configuration at the stereogenic center. Its naphthalene group contributes to aromatic interactions, while the primary amine group enables participation in hydrogen bonding and salt formation. Structural analogs of this compound often vary in substituents, chain length, or stereochemistry, leading to differences in physicochemical properties and biological activity .

Properties

IUPAC Name |

(2R)-2-naphthalen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVFBYLIGGNTN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing (2R)-2-Naphthalen-2-ylpropan-1-amine involves the reductive amination of 2-naphthaldehyde with ®-1-phenylethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Chiral Resolution: Another approach involves the chiral resolution of racemic 2-Naphthalen-2-ylpropan-1-amine using chiral acids or chromatography techniques to obtain the desired (2R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-Naphthalen-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Imines, oximes.

Reduction: Secondary amines, tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: (2R)-2-Naphthalen-2-ylpropan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Pharmaceuticals: this compound derivatives have potential therapeutic applications, including as antidepressants or antipsychotics.

Industry:

Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2R)-2-Naphthalen-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring provides hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

The benzyl-substituted derivative introduces a lipophilic aromatic group, enhancing membrane permeability but reducing water solubility .

Stereochemical Impact :

- Enantiomers of N-benzyl derivatives exhibit distinct optical rotations ([α]D = ±12.0), highlighting the role of chirality in intermolecular interactions .

- The cyclohexyl-naphthalen-1-yl analog demonstrates high enantiomeric purity (99% ee) after chiral UPLC separation, suggesting utility in enantioselective synthesis .

Functional Group Variations: Amide derivatives (e.g., and ) replace the amine with an amide bond, altering hydrogen-bonding capacity and metabolic stability .

Spectroscopic and Analytical Data

- Optical Rotation: (R)-N-Benzyl derivatives show significant optical activity, with [α]D values ranging from −11.2 to +12.0, depending on the enantiomer .

- Spectroscopic Characterization :

Implications for Research and Development

The structural diversity among these analogs underscores the importance of:

- Tailored Synthesis : Methods like reductive amination () or DCC-mediated coupling () enable precise functionalization.

- Chiral Resolution : Techniques such as chiral UPLC () are critical for isolating enantiomers with high purity.

- Structure-Activity Relationships (SAR) : Substitutions on the naphthalene ring (e.g., methoxy in ) or amine group (e.g., benzyl in ) can modulate bioactivity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.